molecular formula C16H19BrFNO B6351891 N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide CAS No. 1609407-04-6

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B6351891
CAS No.: 1609407-04-6
M. Wt: 340.23 g/mol
InChI Key: FRASXXMRMAVXTF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzyl chloride with 3-methoxyphenylacetonitrile in the presence of a base, followed by reduction of the nitrile group to an amine. The final step involves the formation of the hydrobromide salt by reacting the free amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide
  • N-(4-bromobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide
  • N-(4-methylbenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide

Uniqueness

N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRASXXMRMAVXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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